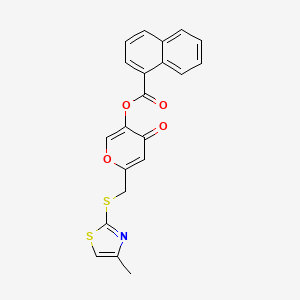
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate
描述
The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a heterocyclic hybrid molecule featuring:
- A 4-oxo-4H-pyran core, a six-membered oxygen-containing ring with a ketone group.
- A thiazole substituent (4-methylthiazol-2-yl) linked via a thioether (-S-CH2-) bridge to the pyran ring.
属性
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S2/c1-13-11-27-21(22-13)28-12-15-9-18(23)19(10-25-15)26-20(24)17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRFAQREKZWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure combining thiazole, pyran, and naphthoate moieties. Its molecular formula is , with a molecular weight of approximately 345.37 g/mol. The compound's structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.37 g/mol |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of thiazole and pyran intermediates, followed by their coupling with the naphthoate moiety. Catalysts and controlled conditions are crucial for optimizing yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound's anticancer properties have been investigated through in vitro assays. It has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as matrix metalloproteinases (MMPs) and kinases, which are critical in cancer progression.
- Receptor Modulation : It could also affect receptor activity involved in cell signaling pathways, influencing cellular responses to external stimuli.
- Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Effects
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant anticancer potential.
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Observations:
- Thioether Linkages : The thioether group in the target compound (S-CH2-) is structurally analogous to the naphthylmethylthio group in , which enhances bioavailability and analgesic activity.
- Heterocyclic Cores : Pyran (target) vs. pyrazole () or pyrimidine () cores influence electronic properties and binding interactions.
- Synthetic Yields : Most analogs achieve yields of 60–80% , suggesting efficient protocols for complex heterocycles .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Compounds like 4a (naphthofuran-pyrazole-malononitrile) show broad-spectrum activity against bacteria and fungi, attributed to the electron-withdrawing CN group enhancing membrane disruption . The target compound’s 1-naphthoate group may similarly improve lipophilicity and target penetration.
- Analgesic Activity : The naphthylmethylthio-pyrazolopyrimidine in exhibits potent analgesia, likely due to thioether-mediated modulation of pain receptors. This suggests the target compound’s thiazole-thioether moiety could confer similar benefits.
- Toxicity : Low acute toxicity (LD50 > 2000 mg/kg) in aligns with trends for sulfur-containing heterocycles, which often show favorable safety profiles.
Spectral and Analytical Comparisons
- IR Spectroscopy : CN stretches (~2215–2218 cm⁻¹) in and C=O stretches (~1680 cm⁻¹) in are critical for confirming functional groups. The target compound’s ester (C=O) and thioether (C-S) groups would show distinct peaks at ~1700 cm⁻¹ and 600–700 cm⁻¹, respectively.
- NMR : Aromatic proton signals (δ 6.5–7.5 ppm) are consistent across naphthalene/furan-containing analogs . The target’s methylthiazole protons may resonate at δ 2.1–2.5 ppm (CH3) and δ 4.0–4.5 ppm (S-CH2).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


